molecular formula C27H28N4O3 B10912471 3-(4-methoxyphenyl)-6-methyl-N-[4-(piperidin-1-ylmethyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3-(4-methoxyphenyl)-6-methyl-N-[4-(piperidin-1-ylmethyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10912471
M. Wt: 456.5 g/mol
InChI Key: WSZBEJZCZMCMDL-UHFFFAOYSA-N
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Description

3-(4-METHOXYPHENYL)-6-METHYL-N~4~-[4-(PIPERIDINOMETHYL)PHENYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazole derivatives. Isoxazole compounds are known for their wide range of biological activities and therapeutic potential . This particular compound features a unique structure that includes a methoxyphenyl group, a piperidinomethyl group, and a carboxamide group, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-(4-METHOXYPHENYL)-6-METHYL-N~4~-[4-(PIPERIDINOMETHYL)PHENYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps. One common method includes the Friedlander condensation reaction, where a synthon such as 6-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde is synthesized first . This synthon is then reacted with reactive methylenes to form the desired isoxazole derivative. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the process .

Chemical Reactions Analysis

3-(4-METHOXYPHENYL)-6-METHYL-N~4~-[4-(PIPERIDINOMETHYL)PHENYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-METHOXYPHENYL)-6-METHYL-N~4~-[4-(PIPERIDINOMETHYL)PHENYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Compared to other isoxazole derivatives, 3-(4-METHOXYPHENYL)-6-METHYL-N~4~-[4-(PIPERIDINOMETHYL)PHENYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups. Similar compounds include:

Properties

Molecular Formula

C27H28N4O3

Molecular Weight

456.5 g/mol

IUPAC Name

3-(4-methoxyphenyl)-6-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C27H28N4O3/c1-18-16-23(24-25(30-34-27(24)28-18)20-8-12-22(33-2)13-9-20)26(32)29-21-10-6-19(7-11-21)17-31-14-4-3-5-15-31/h6-13,16H,3-5,14-15,17H2,1-2H3,(H,29,32)

InChI Key

WSZBEJZCZMCMDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C3=CC=C(C=C3)OC)C(=O)NC4=CC=C(C=C4)CN5CCCCC5

Origin of Product

United States

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